OCT1 Inhibition Activity Differentiates N-(3-Amino-4-chlorophenyl)-2-fluorobenzamide from Structurally Related Benzamides
N-(3-Amino-4-chlorophenyl)-2-fluorobenzamide exhibits weak inhibitory activity against human Organic Cation Transporter 1 (OCT1), a key determinant of hepatic drug uptake and systemic exposure. While the observed IC50 of 138 μM for OCT1 inhibition is low [1], this contrasts sharply with structurally similar benzamides that often show potent OCT1 inhibition (IC50 < 10 μM) [2]. This weak interaction suggests that this compound is less likely to interfere with OCT1-mediated drug transport, making it a cleaner tool for target-based studies where OCT1 liability is a confounding factor.
| Evidence Dimension | Inhibition of human OCT1-mediated ASP+ uptake |
|---|---|
| Target Compound Data | IC50 = 138 μM |
| Comparator Or Baseline | Structurally related benzamides (unspecified) often show IC50 < 10 μM (class-level inference) |
| Quantified Difference | >10-fold lower potency |
| Conditions | HEK293 cells expressing human OCT1; ASP+ substrate uptake measured by microplate reader [1] |
Why This Matters
This low OCT1 liability makes the compound a preferred choice for in vitro assays where minimal interference with hepatic uptake transporters is required, reducing the risk of false positives in drug-drug interaction studies.
- [1] BindingDB. Entry for BDBM50204597. Inhibition of human OCT1 expressed in HEK293 cells. Accessed April 2026. View Source
- [2] Ahlin, G., Karlsson, J., Pedersen, J. M., Gustavsson, L., Larsson, R., Matsson, P., ... & Artursson, P. (2008). Structural requirements for drug inhibition of the human organic cation transporter 1. Journal of Medicinal Chemistry, 51(19), 5932-5942. View Source
